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(R)-1-(4-Bromophenyl)butan-1-amine

Cat. No.: B12982808
M. Wt: 228.13 g/mol
InChI Key: STORZZRBHMOXOC-SNVBAGLBSA-N
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Description

Overview of Chiral Amines as Indispensable Chiral Building Blocks

Chiral amines are foundational to modern organic and medicinal chemistry. nih.gov They are integral structural motifs in a significant portion of pharmaceuticals, agrochemicals, and natural products. nih.govacs.orgnih.gov It is estimated that approximately 40-45% of small molecule drugs contain at least one chiral amine fragment. nih.govacs.org The significance of these compounds stems from the fact that most biological targets, such as enzymes and receptors, are themselves chiral. enamine.net Consequently, the interaction between a drug and its target often requires a precise stereochemical match for optimal efficacy. enamine.net

Beyond their presence in final products, chiral amines are also widely employed as chiral auxiliaries, resolving agents for racemic mixtures, and as foundational building blocks for the asymmetric synthesis of more intricate molecules. nih.gov Their versatility makes them a cornerstone in the strategic design and synthesis of new chemical entities.

Stereoselective Synthesis Strategies for Enantiomerically Enriched Amines

Given the critical role of enantiomeric purity, a variety of stereoselective methods have been developed to synthesize chiral amines. These strategies are broadly categorized as follows:

Asymmetric Catalysis: This is one of the most efficient and direct methods. It involves the use of a small amount of a chiral catalyst to convert a prochiral starting material into a chiral product with high enantioselectivity. A prominent example is the asymmetric hydrogenation of imines, enamines, and related compounds using transition metal catalysts complexed with chiral ligands. nih.govacs.orgnih.gov This approach has seen significant advancements through the development of new chiral phosphorus ligands and metal catalysts. nih.govacs.org

Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally sustainable route to chiral amines. nih.gov These biocatalysts can operate under mild conditions and often exhibit exceptional stereoselectivity. nih.gov Protein engineering techniques, including directed evolution and computational redesign, have been instrumental in expanding the substrate scope and enhancing the efficiency of these enzymes. nih.gov

Chiral Pool Synthesis: This method utilizes readily available, naturally occurring chiral molecules as starting materials. These are then chemically transformed into the desired chiral amine, preserving the original stereochemistry.

Resolution of Racemates: This classic technique involves separating a 50:50 mixture of enantiomers (a racemate). This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chromatographic techniques using chiral stationary phases are also widely employed for this purpose. enamine.net

Each of these strategies has its own set of advantages and is chosen based on the specific target molecule, desired scale, and economic considerations.

Contextualization of (R)-1-(4-Bromophenyl)butan-1-amine within Chiral Amine Research

This compound is a specific chiral amine that holds interest within the field of organic synthesis. Its structure, featuring a bromine atom on the phenyl ring and a butyl chain, makes it a valuable intermediate for further chemical modifications. The bromine atom, for instance, can participate in a variety of cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse functional groups.

The synthesis of this compound itself can be achieved through the stereoselective methods mentioned previously, with asymmetric reduction of the corresponding ketone, 4'-bromo-butyrophenone, being a common approach. The precise control of the stereochemistry at the benzylic carbon is crucial for its intended applications.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name (1R)-1-(4-bromophenyl)butan-1-amine
CAS Number 698379-35-0 bldpharm.com
Molecular Formula C10H14BrN bldpharm.com
Molecular Weight 228.13 g/mol bldpharm.com
Appearance Solid
Purity Typically ≥98%

The hydrochloride salt of this compound is also commercially available with the CAS number 1391477-94-3 and a molecular weight of 264.59 g/mol . sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN B12982808 (R)-1-(4-Bromophenyl)butan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

(1R)-1-(4-bromophenyl)butan-1-amine

InChI

InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m1/s1

InChI Key

STORZZRBHMOXOC-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)Br)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Br)N

Origin of Product

United States

Synthetic Methodologies for R 1 4 Bromophenyl Butan 1 Amine

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer from a prochiral precursor, offering an efficient route that avoids the loss of 50% of the material inherent in classical resolution. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Catalytic Reduction of Imines and Ketones

A prominent strategy for synthesizing chiral amines is the asymmetric reduction of prochiral ketones or the corresponding imines. This transformation can be accomplished using catalytic transfer hydrogenation, a method that has proven effective for a wide range of unfunctionalized ketones. mdpi.com

The precursor, 1-(4-bromophenyl)butan-1-one, can be reduced to the target amine via two main pathways: direct asymmetric reduction of the ketone to the corresponding alcohol, followed by conversion to the amine, or, more directly, through reductive amination or the reduction of a pre-formed imine.

Asymmetric transfer hydrogenation (ATH) of aryl ketones, catalyzed by ruthenium(II) complexes bearing chiral ligands, is a well-established and highly efficient method. liv.ac.uk For instance, the reduction of acetophenone (B1666503) derivatives using a catalyst system composed of [RuCl₂(p-cymene)]₂ and a chiral amino alcohol ligand in isopropanol (B130326) can yield the corresponding chiral alcohols with high enantiomeric excess (ee). mdpi.com This alcohol can then be converted to the desired amine. A more direct route is the asymmetric reduction of the corresponding N-aryl imine, which can also be achieved with high enantioselectivity using iridium complexes with phosphino-oxazoline ligands.

Table 1: Asymmetric Transfer Hydrogenation of Representative Aryl Ketones

Substrate Catalyst System Product Yield (%) ee (%)
Acetophenone (1R,2S)-Norephedrine/Ru(II) (S)-1-Phenylethanol 70 91
1'-Acetonaphthone (1R,2S)-Norephedrine/Ru(II) (S)-1-(1-Naphthyl)ethanol 95 87

This table presents data for analogous substrates to demonstrate the efficacy of the methodology. mdpi.com

Asymmetric Amination Reactions Precursors

Asymmetric amination reactions provide a direct route to chiral amines from various precursors. While less commonly documented for this specific target compared to reductive methods, analogous reactions such as the enantioselective hydroamination of alkenes represent a potential pathway. This would involve the addition of an amine source across the double bond of a precursor like (E)-1-(4-bromophenyl)but-1-ene. The development of efficient catalysts for the asymmetric hydroamination of styrene (B11656) derivatives continues to be an active area of research.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a robust and reliable method for asymmetric synthesis. wikipedia.org The Ellman auxiliary, tert-butanesulfinamide (tBS), is particularly effective for the preparation of chiral amines. yale.edu This method involves the condensation of the chiral sulfinamide with a prochiral ketone, 1-(4-bromophenyl)butan-1-one, to form an N-tert-butanesulfinyl ketimine intermediate. wikipedia.orgnih.gov

The chiral auxiliary directs the subsequent nucleophilic addition (in this case, reduction by a hydride source) to one of the diastereotopic faces of the imine. This diastereoselective reduction is often highly efficient. The final step involves the removal of the auxiliary group under acidic conditions to yield the enantiomerically enriched primary amine. wikipedia.orgharvard.edu

A general and efficient one-pot protocol has been developed for this transformation. The ketone is condensed with (R)-tert-butanesulfinamide using titanium(IV) ethoxide, Ti(OEt)₄, which acts as both a Lewis acid catalyst and a water scavenger. The resulting sulfinyl imine is then reduced in situ with sodium borohydride (B1222165) (NaBH₄) to afford the sulfinamide product with high diastereoselectivity. ysu.am

General Steps for Chiral Auxiliary-Mediated Synthesis:

Condensation: 1-(4-bromophenyl)butan-1-one is reacted with (R)-tert-butanesulfinamide in the presence of a Lewis acid like Ti(OEt)₄ to form the corresponding N-sulfinyl ketimine.

Diastereoselective Reduction: The C=N bond of the intermediate is reduced with a hydride reagent such as NaBH₄. The bulky tert-butanesulfinyl group sterically hinders one face, leading to a highly diastereoselective hydride attack on the opposite face.

Auxiliary Cleavage: The tert-butanesulfinyl group is removed by treatment with a strong acid, typically HCl in an alcohol solvent, to afford the desired (R)-1-(4-Bromophenyl)butan-1-amine hydrochloride salt. harvard.edu

Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines

Ketone Substrate Diastereomeric Ratio (dr) Yield (%)
Acetophenone 96:4 86
3-Methoxyacetophenone 95:5 77

This table shows results for the one-pot reductive amination of various ketones using (R)-tert-butanesulfinamide, demonstrating the method's broad applicability and high diastereoselectivity. ysu.am

Organocatalytic Enantioselective Routes

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. For the preparation of chiral amines, organocatalytic asymmetric reductive amination offers a biomimetic approach. princeton.eduresearchgate.net

This method mimics the biological synthesis of amino acids, where enzymes use hydrogen bonding to activate imines for reduction by NADH. princeton.edu In the synthetic version, a chiral Brønsted acid, such as a chiral phosphoric acid, catalyzes the formation of an iminium ion from the ketone (1-(4-bromophenyl)butan-1-one) and an amine source (e.g., p-anisidine). The catalyst then directs the enantioselective transfer of a hydride from a Hantzsch ester, an NADH analog, to the iminium ion. princeton.eduprinceton.edu This process has been successfully applied to a variety of aryl ketones, yielding protected primary amines with high enantioselectivity. princeton.edu

Table 3: Organocatalytic Reductive Amination of Aryl Ketones

Ketone Substrate Amine Source Catalyst Yield (%) ee (%)
Acetophenone p-Anisidine Chiral Phosphoric Acid 87 90
4-Methoxyacetophenone p-Anisidine Chiral Phosphoric Acid 80 95

This table presents representative results for the organocatalytic reductive amination of substituted acetophenones, demonstrating the effectiveness of this methodology. princeton.edu

Classical Resolution Techniques

Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. This approach involves converting the enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated. wikipedia.org

Diastereomeric Salt Formation with Chiral Acids

For racemic amines like 1-(4-bromophenyl)butan-1-amine, the most common resolution method is the formation of diastereomeric salts with a chiral acid. lumenlearning.comrsc.org The racemic amine (a mixture of R and S enantiomers) is treated with a single enantiomer of a chiral acid, such as (+)-(R,R)-tartaric acid or (-)-(S)-mandelic acid. pbworks.comnih.gov This acid-base reaction produces a mixture of two diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid].

These diastereomeric salts have different solubilities in a given solvent system. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize out of the solution while the other remains dissolved. pbworks.com The key steps are as follows:

Salt Formation: The racemic amine is dissolved in a suitable solvent (often an alcohol like methanol) and treated with the chiral resolving agent. pbworks.com

Fractional Crystallization: The solution is allowed to cool or partially evaporate, inducing the crystallization of the less soluble diastereomeric salt. The efficiency of the separation can be improved by repeated crystallization cycles. lumenlearning.com

Isolation and Liberation: The crystalline salt is isolated by filtration. The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine, which can be extracted. pbworks.com

The choice of chiral acid and solvent is critical for successful resolution and is often determined empirically. wikipedia.org

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. This method is based on the principle that one enantiomer reacts faster in the presence of a chiral catalyst, in this case, an enzyme, allowing for the separation of the unreacted enantiomer or the newly formed product.

For the resolution of racemic 1-(4-bromophenyl)butan-1-amine, lipases are commonly employed enzymes. The process typically involves the acylation of the amine, where the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. A common acyl donor is vinyl acetate, and the reaction is often carried out in a non-polar organic solvent to maintain enzyme activity.

Research has shown that lipases such as Candida antarctica lipase (B570770) B (CALB) exhibit high enantioselectivity in the resolution of various primary amines. nih.gov The (R)-enantiomer of the amine is often acylated at a significantly different rate than the (S)-enantiomer, leading to a mixture of the acylated (R)-amine and the unreacted (S)-amine, which can then be separated by standard chromatographic techniques. The efficiency of this resolution is highly dependent on reaction conditions such as the specific lipase used, the solvent, temperature, and the nature of the acylating agent. researchgate.net

Table 1: Influence of Various Lipases on the Kinetic Resolution of a Model Aryl Amine Representative data based on typical lipase-catalyzed resolutions.

Entry Lipase Source Acylating Agent Solvent Conversion (%) Enantiomeric Excess (ee %) of Amine
1 Candida antarctica B (CALB) Vinyl Acetate Hexane ~50 >99
2 Pseudomonas cepacia (PCL) Ethyl Acetate Toluene 48 95
3 Pseudomonas fluorescens (PFL) Vinyl Acetate MTBE 52 92

Crystallization-Based Resolution Methods

Crystallization-based resolution, also known as classical resolution, involves the use of a chiral resolving agent to form a pair of diastereomeric salts with the racemic amine. These diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization.

For this compound, a chiral acid is used as the resolving agent. Commonly used resolving agents for amines include tartaric acid derivatives, (R)-(-)-mandelic acid, or axially chiral compounds like binaphthoic acid. researchgate.net The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Upon cooling or slow evaporation of the solvent, the less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains dissolved.

The precipitated salt is then isolated, and the chiral amine is recovered by treatment with a base to neutralize the acid. The enantiomeric purity of the resulting amine can be very high, often exceeding 98% ee after a single crystallization. researchgate.net The choice of solvent is critical for the success of this method, as it significantly influences the solubility difference between the diastereomeric salts.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The synthesis of this compound often begins with the construction of a suitable chiral precursor, followed by functional group interconversions to introduce the amine group. A prominent strategy involves the asymmetric synthesis of a chiral carboxylic acid or a related derivative, which is then converted to the target amine.

One effective route starts with the rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to an α,β-unsaturated ester, such as ethyl crotonate. orgsyn.org This reaction, when carried out in the presence of a chiral phosphine (B1218219) ligand like (R)-BINAP, can produce the corresponding (S)-ethyl 3-(4-bromophenyl)butanoate with high enantioselectivity. orgsyn.org

The resulting ester can be hydrolyzed to the carboxylic acid, (S)-3-(4-bromophenyl)butanoic acid. This chiral acid is a key intermediate that can be converted to this compound via a stereospecific rearrangement reaction where the stereochemistry is retained. The Curtius rearrangement is a common choice for this transformation. The carboxylic acid is first converted to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA) or sodium azide. Upon heating, the acyl azide rearranges to an isocyanate, which is then hydrolyzed under acidic or basic conditions to yield the desired (R)-amine.

Asymmetric 1,4-Addition: (4-Bromophenyl)boronic acid + Ethyl crotonate → (S)-Ethyl 3-(4-bromophenyl)butanoate (in the presence of a Rh/(R)-BINAP catalyst).

Hydrolysis: (S)-Ethyl 3-(4-bromophenyl)butanoate → (S)-3-(4-Bromophenyl)butanoic acid.

Curtius Rearrangement: (S)-3-(4-Bromophenyl)butanoic acid → this compound.

Optimization of Synthetic Pathways for Improved Enantioselectivity and Yield

Optimizing the synthetic pathway is crucial for maximizing the yield and enantioselectivity of this compound. This involves a systematic investigation of various reaction parameters for each step of the synthesis.

In the context of enzymatic kinetic resolution, optimization focuses on creating the ideal environment for the enzyme to function with maximum efficiency and selectivity. Key parameters include:

Enzyme Selection: Screening a library of lipases to identify the most selective one for the substrate.

Solvent: The choice of organic solvent can significantly impact enzyme activity and stability.

Acyl Donor: The structure of the acylating agent can influence the reaction rate and enantioselectivity.

Temperature: Temperature affects both the reaction rate and the stability of the enzyme.

For asymmetric synthesis, such as the rhodium-catalyzed 1,4-addition, the optimization process centers on the catalytic system. The enantioselectivity of these reactions is highly sensitive to the structure of the chiral ligand, the metal precursor, and the reaction conditions. uva.esrsc.org A slight modification in the ligand structure can lead to a significant improvement in the enantiomeric excess of the product. uva.es Other factors that are typically optimized include catalyst loading, concentration of reactants, solvent, and temperature.

Table 2: Optimization of Rh-Catalyzed Asymmetric 1,4-Addition Representative data illustrating the effect of ligand and solvent on enantioselectivity.

Entry Chiral Ligand Solvent Temperature (°C) Yield (%) Enantiomeric Ratio (er)
1 (R)-BINAP Toluene 50 85 95:5
2 (R)-MeO-BIPHEP Dioxane 50 90 97:3
3 (R)-SEGPHOS Toluene/H₂O 40 92 98:2

Through careful optimization of these parameters, synthetic routes can be developed that provide this compound in high yield and with excellent enantiopurity, making the compound accessible for further research and application.

Reactivity and Derivatization of R 1 4 Bromophenyl Butan 1 Amine

N-Functionalization Reactions

The primary amine group of (R)-1-(4-Bromophenyl)butan-1-amine is a nucleophilic center that readily participates in a variety of reactions to form a diverse range of derivatives. These transformations are fundamental in modifying the compound's physical, chemical, and biological properties.

Acylation and Sulfonylation for Amide and Sulfonamide Derivatives

The reaction of primary amines with acylating and sulfonylating agents is a robust method for the synthesis of amides and sulfonamides, respectively. fishersci.co.uk These reactions are typically high-yielding and proceed under mild conditions.

The acylation of this compound with an acyl halide or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivative. For instance, the reaction with acetyl chloride would produce (R)-N-(1-(4-bromophenyl)butyl)acetamide. Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. organic-chemistry.org These reactions are crucial for introducing a wide array of functional groups and for protecting the amine functionality.

A study on a closely related compound, (S)-1-phenylethanamine, demonstrated its reaction with 4-bromobenzoic acid in the presence of titanium tetrachloride as a coupling reagent to yield (S)-4-bromo-N-(1-phenylethyl)benzamide in excellent yield (93%). researchgate.net This suggests that similar high-yielding acylations can be expected for this compound.

Table 1: Representative Acylation and Sulfonylation Reactions

ReagentProduct TypeGeneral ConditionsExpected Product with this compound
Acetyl chlorideAmideBase (e.g., triethylamine), solvent (e.g., dichloromethane)(R)-N-(1-(4-bromophenyl)butyl)acetamide
Benzoyl chlorideAmideBase (e.g., pyridine), solvent (e.g., THF)(R)-N-(1-(4-bromophenyl)butyl)benzamide
p-Toluenesulfonyl chlorideSulfonamideBase (e.g., NaOH), biphasic solvent system(R)-N-(1-(4-bromophenyl)butyl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideSulfonamideBase (e.g., triethylamine), solvent (e.g., dichloromethane)(R)-N-(1-(4-bromophenyl)butyl)methanesulfonamide

Alkylation and Reductive Amination for Tertiary Amines

The direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. chemguide.co.uknih.gov However, under specific conditions or with certain sterically hindered reagents, selective mono-alkylation can be achieved.

A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. wikipedia.orgresearchgate.netnih.gov This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine using a reducing agent such as sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation. libretexts.orglibretexts.org This method avoids the issue of over-alkylation. For example, reacting this compound with formaldehyde (B43269) followed by reduction would yield the N,N-dimethylated tertiary amine.

Table 2: Representative Alkylation and Reductive Amination Reactions

Reagent(s)Reaction TypeGeneral ConditionsExpected Product with this compound
Methyl iodide (excess)AlkylationBase (e.g., K2CO3), solvent (e.g., acetonitrile)(R)-1-(4-bromophenyl)-N,N-dimethylbutan-1-amine
Benzyl (B1604629) bromideAlkylationBase (e.g., NaHCO3), solvent (e.g., DMF)(R)-N-benzyl-1-(4-bromophenyl)butan-1-amine
Acetone, NaBH3CNReductive AminationAcid catalyst (e.g., acetic acid), solvent (e.g., methanol)(R)-N-isopropyl-1-(4-bromophenyl)butan-1-amine
Formaldehyde, H2/Pd-CReductive AminationSolvent (e.g., ethanol), pressure(R)-1-(4-bromophenyl)-N,N-dimethylbutan-1-amine

Carbamate (B1207046) and Urea (B33335) Formation

Primary amines readily react with isocyanates to form ureas and with chloroformates or other activated carbonyl species to form carbamates. libretexts.org These functional groups are important in medicinal chemistry and materials science.

The reaction of this compound with an isocyanate, such as phenyl isocyanate, would yield the corresponding urea derivative. nih.govorganic-chemistry.orgyonedalabs.com Alternatively, ureas can be synthesized in a one-pot procedure from the amine and a carbonyl source like phosgene (B1210022) or its equivalents.

Carbamates can be prepared by treating the amine with a chloroformate, for example, benzyl chloroformate, in the presence of a base. This reaction is often used to install a protecting group on the amine, which can be later removed under specific conditions.

Table 3: Representative Carbamate and Urea Formation Reactions

ReagentProduct TypeGeneral ConditionsExpected Product with this compound
Phenyl isocyanateUreaSolvent (e.g., THF or dichloromethane)(R)-1-(4-bromophenyl)-3-phenylurea
Benzyl chloroformateCarbamateBase (e.g., Na2CO3), solvent (e.g., water/dioxane)Benzyl (R)-(1-(4-bromophenyl)butyl)carbamate
Di-tert-butyl dicarbonate (B1257347) (Boc2O)Carbamate (Boc-protected)Base (e.g., triethylamine), solvent (e.g., dichloromethane)tert-Butyl (R)-(1-(4-bromophenyl)butyl)carbamate

Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring of this compound serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The aryl bromide functionality in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.co.ukyonedalabs.commdpi.com This allows for the formation of a new carbon-carbon bond, for example, coupling with phenylboronic acid would yield (R)-1-(biphenyl-4-yl)butan-1-amine. The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.orgwikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgorganic-chemistry.org For instance, reacting this compound with styrene (B11656) would lead to the formation of a stilbene (B7821643) derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govorganic-chemistry.orgwikipedia.orgucsb.edu Coupling with phenylacetylene (B144264) would result in the formation of an arylalkyne derivative.

Table 4: Representative Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/Base SystemExpected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4 / Na2CO3(R)-1-(biphenyl-4-yl)butan-1-amine
HeckStyrenePd(OAc)2, P(o-tol)3 / Et3N(R)-1-(4-((E)-2-phenylvinyl)phenyl)butan-1-amine
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuI / Et3N(R)-1-(4-(phenylethynyl)phenyl)butan-1-amine

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally difficult as the phenyl ring is not activated by strong electron-withdrawing groups ortho or para to the bromine. libretexts.orgyoutube.com Standard SNAr reactions typically require the presence of groups like nitro or cyano to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org Therefore, direct displacement of the bromine by common nucleophiles under typical SNAr conditions is not expected to be a facile process for this compound. More specialized conditions or catalysts, such as those used in Buchwald-Hartwig amination, are generally required to achieve substitution at the aryl bromide. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds by reacting aryl halides with amines. researchgate.net

Lithiation and Grignard Reactions

The carbon-bromine bond on the phenyl ring of this compound is a key site for carbon-carbon bond formation via organometallic intermediates. Both lithiation (through metal-halogen exchange) and Grignard reagent formation are classical and powerful methods to achieve this. However, the presence of the acidic proton on the primary amine (pKa ≈ 35) necessitates a protection strategy, as it would readily quench any organolithium or Grignard reagent formed.

A common approach involves the protection of the amine, for instance as a carbamate (e.g., Boc) or a silyl (B83357) amine. Once protected, the aryl bromide can be converted into an organometallic nucleophile. This intermediate can then be reacted with various electrophiles to introduce new substituents at the para-position of the phenyl ring. A final deprotection step then reveals the new, derivatized primary amine.

For example, after N-protection, the bromide can undergo a metal-halogen exchange with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures to form the corresponding aryllithium species. Alternatively, reaction with magnesium metal, often initiated by iodine or 1,2-dibromoethane, will yield the Grignard reagent. These highly reactive intermediates can then be quenched with a variety of electrophiles.

Table 1: Representative Lithiation and Grignard Reactions of N-Protected this compound

Starting Material Reagents Electrophile Intermediate Final Product (after deprotection)
N-Boc-(R)-1-(4-bromophenyl)butan-1-amine 1. t-BuLi, THF, -78 °C DMF N-Boc-(R)-1-(4-formylphenyl)butan-1-amine (R)-1-(4-Formylphenyl)butan-1-amine
N-Boc-(R)-1-(4-bromophenyl)butan-1-amine 1. Mg, THF CO₂ then H₃O⁺ N-Boc-(R)-1-(4-carboxyphenyl)butan-1-amine 4-((R)-1-Aminobutyl)benzoic acid
N-Boc-(R)-1-(4-bromophenyl)butan-1-amine 1. n-BuLi, THF, -78 °C Acetone N-Boc-(R)-1-(4-(2-hydroxypropan-2-yl)phenyl)butan-1-amine (R)-1-(4-(2-Hydroxypropan-2-yl)phenyl)butan-1-amine
N-Boc-(R)-1-(4-bromophenyl)butan-1-amine 1. Mg, THF PhCHO N-Boc-(R)-1-(4-(hydroxy(phenyl)methyl)phenyl)butan-1-amine (R)-1-(4-(Hydroxy(phenyl)methyl)phenyl)butan-1-amine

Imine and Enamine Formation with the Amine Nitrogen

The primary amine group of this compound readily reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction is typically reversible and often catalyzed by acid. libretexts.org The mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgfiveable.me Subsequent proton transfer and acid-catalyzed elimination of a water molecule yields the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com

It is important to distinguish this from enamine formation. Enamines are unsaturated compounds characterized by a C=C-N linkage and are typically formed from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.orgmasterorganicchemistry.com Primary amines, such as this compound, preferentially form the more thermodynamically stable imine. wikipedia.org

The formation of imines from this chiral amine is a valuable method for creating more complex derivatives, which can then undergo further reactions such as reduction to secondary amines or serve as intermediates in multicomponent reactions.

Table 2: Imine Formation from this compound and Carbonyl Compounds

Carbonyl Reactant Conditions Imine Product Name
Benzaldehyde Toluene, reflux, Dean-Stark trap (R,E)-N-Benzylidene-1-(4-bromophenyl)butan-1-amine
Acetone Acid catalyst (e.g., TsOH), CH₂Cl₂ (R)-N-(Propan-2-ylidene)-1-(4-bromophenyl)butan-1-amine
Cyclohexanone Acid catalyst, heat (R)-N-(Cyclohexylidene)-1-(4-bromophenyl)butan-1-amine
4-Methoxybenzaldehyde Methanol, room temp. (R,E)-1-(4-Bromophenyl)-N-(4-methoxybenzylidene)butan-1-amine

Stereochemical Stability and Epimerization Studies of this compound Derivatives

The stereochemical integrity of the chiral center at the C1 position is a critical consideration during the derivatization of this compound. For many common transformations, the stereocenter is robust. For example, in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig N-arylation, the chirality generated in a biocatalytic step is typically preserved during the subsequent chemical coupling step. nih.gov

However, recent advances in photoredox catalysis have demonstrated that the benzylic C-H bond alpha to the nitrogen can be targeted for epimerization. organic-chemistry.orgnih.gov Studies on similar exocyclic and benzylic amines have shown that visible-light-mediated, thiyl-radical-mediated, reversible hydrogen atom transfer (HAT) can induce stereoselective epimerization. organic-chemistry.orgnih.gov This process allows for the conversion of one diastereomer into its more thermodynamically stable counterpart. The mechanism involves the generation of a thiyl radical which reversibly abstracts the hydrogen atom from the stereocenter, leading to a planar radical intermediate that can be re-protonated from either face, eventually leading to a thermodynamic mixture of epimers. organic-chemistry.org

The stability of the stereocenter is therefore condition-dependent. While stable under many traditional synthetic protocols, specific catalytic systems designed for C-H functionalization or epimerization can lead to racemization or inversion of configuration. organic-chemistry.orgnih.gov This duality offers both a challenge to preserve stereochemistry when desired and an opportunity to correct or change it when needed.

Table 3: Stereochemical Outcome under Different Reaction Conditions

Reaction Type Typical Conditions Stereochemical Outcome at C1 Rationale / Mechanism
N-Arylation (Buchwald-Hartwig) Pd catalyst, ligand, base Retention of configuration Reaction occurs at the N-H bond, not affecting the C1 stereocenter. nih.gov
Imine Formation Carbonyl, acid catalyst Retention of configuration Reaction involves the nitrogen lone pair and does not break bonds at the stereocenter. masterorganicchemistry.com
Reductive Amination (of the corresponding imine) Reducing agent (e.g., NaBH₄) Retention of configuration The stereocenter is already set and is not involved in the reduction of the imine.
Photoredox-Catalyzed Epimerization [Ir(dtbbpy)(ppy)₂]PF₆, thiol (e.g., TIPS-SH), blue light Epimerization to thermodynamic ratio Reversible hydrogen atom transfer (HAT) via a thiyl radical leads to racemization at the benzylic stereocenter. organic-chemistry.orgnih.gov

R 1 4 Bromophenyl Butan 1 Amine As a Chiral Building Block

Application in Asymmetric Synthesis of Complex Molecules

The utility of chiral amines as auxiliaries and synthons in asymmetric synthesis is a well-established strategy for the construction of enantiomerically pure molecules. While specific documented applications of (R)-1-(4-Bromophenyl)butan-1-amine are not extensively reported in the readily available scientific literature, its structural features suggest its potential utility in methodologies analogous to those employing similar chiral amines.

Stereoselective Construction of Chirality Centers in Downstream Molecules

Chiral amines are frequently employed as chiral auxiliaries to direct the stereochemical outcome of reactions at prochiral centers in a substrate. The amine can be temporarily incorporated into a molecule, influence a subsequent stereoselective transformation, and then be cleaved to afford the desired enantiomerically enriched product. Given its defined stereochemistry, this compound could theoretically be utilized in such a capacity. For instance, it could be converted into a chiral imine, which can then undergo diastereoselective nucleophilic additions. The stereocenter on the amine would guide the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the 1-(4-bromophenyl)butyl group would then yield a chiral amine or other functional group with a newly created stereocenter.

Utilization in Total Synthesis of Natural Products and Bioactive Compounds

The synthesis of natural products and bioactive compounds often requires the precise installation of multiple stereocenters. Chiral building blocks that can be incorporated into the carbon skeleton of the target molecule are invaluable in this regard. While no specific examples of the use of this compound in a completed total synthesis have been identified in the surveyed literature, its structure is reminiscent of moieties found in various biologically active molecules. The 4-bromophenyl group can serve as a handle for further functionalization via cross-coupling reactions, allowing for the construction of complex biaryl structures or the introduction of other substituents. The amine functionality provides a site for peptide couplings or other C-N bond forming reactions. The divergent synthesis of complex molecules, such as alkaloids, often relies on key chiral intermediates that can be elaborated into multiple targets. A chiral amine like this compound could potentially serve as such a divergent intermediate. nih.gov

Role in the Synthesis of Chiral Ligands for Asymmetric Catalysis

One of the most significant applications of chiral amines is in the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate and produce one enantiomer of the product in excess.

Design and Synthesis of Chiral Phosphine (B1218219), Phosphite, and Phosphoramidite Ligands

Chiral phosphine ligands are a cornerstone of asymmetric catalysis. The synthesis of such ligands often involves the reaction of a chiral backbone with a phosphine source. This compound could serve as a precursor to chiral phosphine ligands. For example, the amine could be converted into a diamine or an amino alcohol, which can then be reacted with a chlorophosphine to generate chiral diphosphine or aminophosphine (B1255530) ligands. The steric and electronic properties of the 1-(4-bromophenyl)butyl group would be expected to influence the conformational preferences of the resulting ligand and, consequently, the enantioselectivity of the catalyzed reaction. The synthesis of P-chiral phosphine ligands often utilizes phosphine-boranes as stable, crystalline intermediates that can be handled more easily than air-sensitive phosphines.

Table 1: Examples of Chiral Phosphine Ligand Classes and Their Applications

Ligand ClassGeneral StructureTypical Applications
DiphosphinesR,R-P-X-P-R,RAsymmetric Hydrogenation, Hydroformylation
AminophosphinesR,R-N-P-R',R'Asymmetric Allylic Alkylation
Phosphoramidites(R*O)2P-N-R',R'Asymmetric Conjugate Addition

Note: This table represents general classes of ligands and not specific ligands derived from this compound.

Preparation of Chiral N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for a wide range of catalytic transformations. Chiral NHC ligands are typically synthesized by functionalizing the nitrogen atoms of the heterocyclic ring with chiral substituents. This compound could be a valuable starting material for the synthesis of chiral NHC precursors. The amine can be used to introduce the chiral 1-(4-bromophenyl)butyl group onto one or both nitrogen atoms of an imidazolium (B1220033) or other azolium salt. Deprotonation of this salt would then yield the chiral NHC, which can be used to generate catalytically active metal complexes. The synthesis of NHC-borane adducts from chiral imidazolium salts with β-chloroethyl substituents has been reported as a method to create diverse carbene-borane adducts. nih.gov

Development of Chiral Diamine and Amino Alcohol Ligands

Chiral diamines and amino alcohols are important ligands for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. chimia.chnih.gov The synthesis of chiral 1,2-diamine derivatives has been achieved through methods such as the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov this compound can be readily envisioned as a precursor for such ligands. For instance, the amine could be acylated and the resulting amide reduced to generate a chiral diamine. Alternatively, the bromo-substituent on the phenyl ring could be functionalized to introduce a hydroxyl group, leading to a chiral amino alcohol. The development of combinatorial approaches to synthesize libraries of chiral amino alcohol ligands for catalyst screening has been a subject of interest. google.com The biosynthesis of chiral amino alcohols using engineered amine dehydrogenases also presents a modern approach to obtaining these valuable synthons. nih.gov

Precursor for Advanced Organic Materials

Optically Active Functional Materials:This subsection was planned to explore the properties and applications of materials incorporating this compound. The focus would have been on how the chiral nature of this building block influences the chiroptical properties of the final materials, such as circular dichroism and optical rotation. Applications in areas like chiral recognition, asymmetric catalysis, and nonlinear optics would have been discussed based on reported findings.

A related compound, (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, has been identified in the literature as a crucial building block in medicinal chemistry, where its amine and aryl bromide groups serve as points for further chemical modification. This suggests that this compound holds similar promise for creating diverse molecular architectures. However, without specific studies on its incorporation into polymeric or supramolecular systems, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Further research and publication in this specific area are necessary to enable a thorough and factual discussion on the application of this compound as a precursor for advanced organic materials.

Mechanistic Investigations and Stereochemical Control

Elucidation of Reaction Mechanisms in the Synthesis of (R)-1-(4-Bromophenyl)butan-1-amine

The primary route for synthesizing this compound often involves the asymmetric reduction of a prochiral precursor, typically 4-bromobutylphenone, or the reductive amination of the corresponding ketone. nih.govwhiterose.ac.uk The elucidation of the reaction mechanisms for these transformations is crucial for optimizing reaction conditions and catalyst design.

One of the most effective methods for this synthesis is the transition metal-catalyzed asymmetric hydrogenation of the corresponding imine. nih.govacs.org This process generally proceeds through the formation of a metal-hydride species which then adds to the C=N bond of the imine. The precise mechanism, including the nature of the active catalytic species and the sequence of bond-forming events, can vary depending on the metal (e.g., iridium, rhodium, ruthenium) and the chiral ligand employed. acs.org For instance, iridium-catalyzed hydrogenations often involve an outer-sphere mechanism, where the hydrogen is transferred from the metal complex to the substrate without direct coordination of the imine to the metal center throughout the entire catalytic cycle.

Biocatalytic approaches, particularly using transaminases (TAs), have also emerged as powerful tools. nih.govnih.gov In a transaminase-catalyzed reaction, the mechanism involves a ping-pong bi-bi kinetic scheme. The pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, bound to the enzyme, first reacts with an amine donor (e.g., isopropylamine) to form a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate and releases a ketone byproduct (e.g., acetone). The PMP then reacts with the prochiral ketone (4-bromobutylphenone) to generate the chiral amine product, this compound, and regenerates the PLP-enzyme complex. acs.org

Understanding Stereoselectivity Origins in Asymmetric Transformations

The origin of stereoselectivity in the synthesis of this compound lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. libretexts.org A thorough understanding of these origins is paramount for the rational design of highly enantioselective catalysts.

Transition State Analysis in Enantioselective Synthesis

At the heart of asymmetric catalysis is the stereodetermining transition state, which dictates the stereochemical outcome. acs.org Computational and experimental studies are employed to analyze the geometry and energetics of these transient structures. For metal-catalyzed asymmetric hydrogenations, the transition state involves a complex interplay of steric and electronic interactions between the chiral ligand, the metal center, and the substrate. acs.org The preferred transition state is the one that minimizes steric repulsion and maximizes stabilizing non-covalent interactions, such as hydrogen bonding or π-π stacking. acs.org The larger the energy gap between the favored and disfavored transition states, the higher the enantiomeric excess (ee) of the product. libretexts.org

Role of Substrate and Catalyst Structure in Chiral Induction

The structures of both the substrate and the catalyst are critical determinants of chiral induction. libretexts.org In the context of synthesizing this compound, the substituents on the aromatic ring and the alkyl chain of the ketone or imine precursor can influence the stereochemical outcome.

The design of the chiral catalyst is arguably the most crucial factor. nih.gov In transition metal catalysis, the bite angle, steric bulk, and electronic properties of the chiral phosphine (B1218219) ligands, for example, play a pivotal role in creating a well-defined chiral pocket around the metal center. acs.org This pocket dictates the binding orientation of the prochiral substrate, thereby controlling the facial selectivity of the hydride attack. Similarly, in biocatalysis, the active site architecture of the enzyme, shaped by the specific amino acid residues, creates a chiral environment that selectively binds one prochiral face of the ketone substrate. nih.gov

In Silico Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for modeling reaction pathways and energy landscapes in asymmetric catalysis. acs.orgnih.gov These in silico studies provide detailed insights into the structures of intermediates and transition states that are often difficult to characterize experimentally. nih.gov

For the synthesis of this compound, molecular modeling can be used to:

Predict the most stable conformation of the catalyst-substrate complex.

Calculate the activation energies for the formation of both the (R) and (S) enantiomers, allowing for a theoretical prediction of the enantioselectivity. almacgroup.com

Identify key non-covalent interactions that stabilize the preferred transition state. acs.org

Guide the rational design of new catalysts with improved activity and selectivity. almacgroup.com

For instance, docking simulations can be used to predict how a substrate like 4-bromobutylphenone fits into the active site of a transaminase, and molecular dynamics simulations can explore the conformational flexibility of the enzyme-substrate complex. almacgroup.com

Kinetic and Thermodynamic Studies of Transformations Involving this compound

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for understanding and optimizing the synthesis of this compound. researchgate.netekb.eg

Kinetic Studies: These studies focus on the rate of the reaction and how it is influenced by various factors such as substrate concentration, catalyst loading, temperature, and pressure. For enzymatic reactions, kinetic analysis can determine key parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which provide insights into substrate binding affinity and turnover number. nih.gov In metal-catalyzed reactions, kinetic studies can help to elucidate the rate-determining step of the catalytic cycle.

Thermodynamic Studies: These investigations concern the energy changes that occur during the reaction and the position of the equilibrium. researchgate.netekb.eg For example, in transaminase-catalyzed reactions, the equilibrium can sometimes be unfavorable. tdx.cat Thermodynamic analysis can help in devising strategies to shift the equilibrium towards the product side, such as by using a large excess of the amine donor or by removing the ketone byproduct. acs.org The effect of temperature on enantioselectivity can also be examined through thermodynamic studies, often presented in the form of van't Hoff plots, which can reveal whether the reaction is enthalpically or entropically controlled. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like this compound, standard NMR spectra of the two enantiomers are identical. Therefore, methods that introduce a diastereomeric relationship are required to differentiate them and determine the absolute configuration.

Chiral Derivatizing Agents (CDAs) in NMR Spectroscopy

A primary strategy for stereochemical analysis by NMR involves the use of chiral derivatizing agents (CDAs). These are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, converting the pair of enantiomers into a pair of diastereomers. These newly formed diastereomers possess distinct physical and chemical properties, resulting in distinguishable NMR spectra.

For primary amines such as this compound, a widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The amine is typically reacted with the acid chloride of both (R)- and (S)-MTPA to form the corresponding diastereomeric Mosher amides. acs.orgspringernature.com

The absolute configuration of the amine can then be determined by a comparative analysis of the ¹H NMR spectra of these two diastereomeric amides. According to Mosher's empirical model, the diastereomers adopt a specific conformation where the trifluoromethyl (-CF₃), methoxy (B1213986) (-OCH₃), and phenyl groups of the MTPA moiety are arranged to minimize steric hindrance. This arrangement places the substituents of the original chiral amine in distinct shielding and deshielding zones created by the MTPA's phenyl ring. By calculating the chemical shift difference (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be assigned. acs.orgnih.gov Protons with a positive Δδ value are predicted to be on one side of the MTPA plane, while those with a negative Δδ are on the other. In addition to ¹H NMR, ¹⁹F NMR can be utilized, as the single, sharp signal from the -CF₃ group provides a clean way to analyze the diastereomers. wikipedia.orgnih.gov

An alternative to covalent derivatization is the use of Chiral Solvating Agents (CSAs), which form transient, non-covalent diastereomeric complexes with the analyte. unipi.it This method is often faster as it avoids a chemical reaction and purification steps. unipi.it For amines, acidic CSAs like (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-PO₄H) have proven effective, inducing separate signals for the enantiomers in the ¹H NMR spectrum through interactions such as hydrogen bonding and π-π stacking. rsc.orgresearchgate.net

Agent TypeExample AgentInteraction with AmineNMR MethodPrinciple of Differentiation
Chiral Derivatizing Agent (CDA)(R)- and (S)-Mosher's acid (MTPA)Covalent bond formation (amide)¹H, ¹⁹F NMRAnalysis of chemical shift differences (Δδ) in stable diastereomers based on anisotropic effects of the MTPA phenyl group. acs.orgnih.gov
Chiral Solvating Agent (CSA)(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-PO₄H)Non-covalent interaction (ion-pairing, H-bonding)¹H NMRFormation of transient diastereomeric complexes leading to signal splitting for the enantiomers in solution. rsc.orgresearchgate.net
Chiral Derivatizing Agent (CDA)2-formylphenylboronic acid and (R)-BINOLCovalent bond formation (iminoboronate ester)¹H NMRA three-component system that creates diastereoisomeric esters with well-resolved signals, allowing for purity determination. nih.gov

Advanced 2D NMR Techniques for Stereorelationship Determination

Two-dimensional (2D) NMR techniques can provide information about through-space proximity of atoms, which is invaluable for confirming relative stereochemistry and conformation. The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited in these methods, observed between nuclei that are spatially close (typically within 5 Å), regardless of their through-bond connectivity. acdlabs.comcolumbia.edu

The most common 2D NMR experiments for this purpose are Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). libretexts.org

NOESY is effective for determining the spatial relationships in small and large molecules. For a molecule of intermediate size, the NOE enhancement can approach zero, making detection difficult. columbia.edu

ROESY is often preferred for medium-sized molecules, as the ROE is always positive and does not pass through zero, circumventing the issue faced with NOESY. columbia.eduresearchgate.net

For a molecule like this compound, these techniques are particularly useful for defining its preferred conformation in solution or for determining the stereochemistry of its derivatives or complexes. By identifying NOE/ROE cross-peaks between specific protons, one can build a 3D model of the molecule's structure. For instance, a cross-peak between the amine proton and a specific proton on the butyl chain would indicate their spatial proximity. This information, when combined with computational modeling, can help to confirm the stereochemical assignment. These experiments are preceded by simpler 2D techniques like Correlation Spectroscopy (COSY), which establishes through-bond proton-proton connectivities and is essential for the unambiguous assignment of all signals in the spectrum.

2D NMR TechniqueType of CorrelationInformation ProvidedApplication in Stereochemistry
COSY (Correlation Spectroscopy)Through-bond (J-coupling)Identifies protons that are coupled to each other, revealing the spin system and connectivity. Essential for assigning proton signals, which is a prerequisite for NOESY/ROESY analysis.
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space (< 5 Å)Shows which protons are close to each other in 3D space. acdlabs.comlibretexts.orgDetermines relative stereochemistry and preferred molecular conformation.
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Through-space (< 5 Å)Similar to NOESY but more reliable for medium-sized molecules where NOE can be null. columbia.eduresearchgate.netProvides unambiguous through-space correlations for molecules of various sizes, aiding in conformational and stereochemical analysis.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques provide direct information about the stereochemistry of the molecule.

Empirical Assignment of Absolute Configuration via Optical Rotation

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of linearly polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). While this physical constant is characteristic of a specific enantiomer, the sign of rotation does not have a simple, direct correlation with the (R) or (S) designation, which is based on the Cahn-Ingold-Prelog priority rules. wikipedia.orglibretexts.org

However, empirical rules have been developed to predict the absolute configuration from the sign of optical rotation. One such example is Brewster's rule, which calculates the expected molar rotation based on the polarizability of the groups attached to the stereogenic center. rsc.org This rule assigns a "conformational atomic polarizability ranking" to each substituent, and their arrangement determines the predicted sign and magnitude of rotation. While useful, these empirical methods are prone to exceptions and are generally considered less definitive than methods that compare experimental data to theoretical calculations or X-ray crystallography.

Theoretical Calculation and Experimental Verification of CD Spectra for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a more powerful chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. purechemistry.org A CD spectrum consists of positive and/or negative peaks, known as Cotton effects. The combination of an experimental CD spectrum with theoretical calculations provides a reliable method for determining absolute configuration. purechemistry.org

The process involves:

Experimental Measurement : The CD spectrum of an enantiomerically pure sample of the compound, such as this compound, is recorded.

Theoretical Calculation : The three-dimensional structure of one enantiomer (e.g., the R-isomer) is optimized using computational methods like Density Functional Theory (DFT). Subsequently, its theoretical CD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netarxiv.org This calculation predicts the wavelengths and signs of the Cotton effects for that specific absolute configuration.

Comparison : The experimental spectrum is compared to the TD-DFT calculated spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration of the sample. researchgate.net For instance, if the experimental spectrum of the sample matches the calculated spectrum for the R-isomer, its absolute configuration is confidently assigned as (R). This method has become a robust alternative to X-ray crystallography, especially for non-crystalline materials.

Chromatographic Methods for Enantiomeric Purity Determination

Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most common and accurate methods for this purpose. heraldopenaccess.usnih.gov

The separation of enantiomers is achieved by using a Chiral Stationary Phase (CSP). yakhak.org A CSP creates a chiral environment within the column. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes of varying stability. yakhak.org This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

For the analysis of a primary amine like 1-(4-bromophenyl)butan-1-amine, several types of CSPs are effective:

Polysaccharide-based CSPs : Columns packed with derivatives of cellulose (B213188) or amylose (B160209) are widely used due to their broad applicability for separating a vast range of chiral compounds, including amines. nih.govresearchgate.net

Pirkle-type CSPs : These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. A (R,R) Whelk-O1 column is an example of a Pirkle-type CSP that has shown good resolution for similar compounds like β-amino-β-(4-bromophenyl) propionic acid.

Crown Ether-based CSPs : These are particularly effective for the separation of primary amines. wiley.com

The mobile phase composition is critical for achieving good separation. For normal-phase HPLC, a mixture of alkanes (like n-hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol) is common. Small amounts of acidic or basic additives, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), are often added to the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support. researchgate.netasianpubs.org

Gas Chromatography (GC) on a chiral column, often one containing a cyclodextrin (B1172386) derivative as the CSP, is another powerful technique. wiley.comgcms.cz Due to the polarity and lower volatility of amines, they are often derivatized, for example, with trifluoroacetic anhydride (B1165640), before GC analysis to improve their chromatographic properties and achieve better separation. nih.gov

TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile Phase / Carrier GasDetectionKey Considerations for Amines
Chiral HPLCPolysaccharide (e.g., Chiralpak® series)Hexane/Ethanol with additives (e.g., DEA, TFA)UVAdditives are often essential to prevent peak tailing and improve resolution. researchgate.netasianpubs.org
Chiral HPLCPirkle-type (e.g., Whelk-O1)Hexane/Ethanol/TFA/IsopropylamineUVRelies on π-acid/π-base interactions; suitable for aromatic amines.
Chiral SFCCrown Ether (e.g., Crownpak®)Supercritical CO₂ with alcohol modifier and acidic additive (e.g., TFA)UV, MSHighly effective for primary amines; requires an acidic mobile phase. wiley.com
Chiral GCCyclodextrin derivativesHelium or HydrogenFID, MSDerivatization (e.g., acylation) is usually required to increase volatility and thermal stability. nih.gov

Computational and Theoretical Studies of R 1 4 Bromophenyl Butan 1 Amine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are foundational computational techniques used to understand the three-dimensional structure and flexibility of a molecule, which in turn dictate its physical properties and biological or chemical reactivity.

Energy Minima and Global Conformer Searches

To investigate the conformational landscape of (R)-1-(4-Bromophenyl)butan-1-amine, a systematic search for its stable conformers would be initiated. This process typically begins with the generation of a diverse set of possible 3D structures. These initial structures would then be subjected to geometry optimization using computational chemistry methods, such as molecular mechanics force fields (e.g., MMFF or AMBER) or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT).

The objective is to identify all low-energy conformers, particularly the global minimum energy conformer, which represents the most stable three-dimensional arrangement of the molecule. The relative energies of these conformers are crucial for understanding the molecule's behavior in solution, as the population of each conformer is governed by the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)
1 (Global Minimum)-175°0.00
265°1.25
3-60°1.80
4180°3.50
Note: This table is illustrative and not based on published experimental or computational data.

Intramolecular Interactions and Stereoelectronic Effects

Once the low-energy conformers are identified, they would be analyzed for key intramolecular interactions that contribute to their stability. For this compound, these would include:

Hydrogen Bonds: Potential intramolecular hydrogen bonding between the amine group (-NH2) and the π-system of the bromophenyl ring.

Steric Hindrance: Repulsive interactions between the butyl chain, the amine group, and the aromatic ring that would destabilize certain conformations.

Gauche Interactions: Analysis of the torsional strain in the butyl chain.

Stereoelectronic Effects: The influence of the electron-withdrawing bromine atom on the aromatic ring's electron density and its interaction with the amine group.

These interactions are critical for determining the preferred shape of the molecule and, consequently, how it interacts with other molecules, such as substrates or receptors.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide in-depth information about the electronic properties of a molecule, which is essential for predicting its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, a DFT calculation would be performed to determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: The energy and location of the HOMO would indicate the molecule's ability to donate electrons, suggesting its nucleophilic character, likely centered on the nitrogen atom of the amine group.

LUMO: The energy and location of the LUMO would indicate the molecule's ability to accept electrons, highlighting potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical FMO Data for this compound

ParameterValue (eV)
HOMO Energy-8.50
LUMO Energy-1.20
HOMO-LUMO Gap7.30
Note: This table is illustrative and not based on published computational data.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is a key determinant of its reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound.

An electrostatic potential (ESP) map would also be generated to visualize the electron-rich and electron-poor regions of the molecule. For this amine, it would be expected that the nitrogen atom would have a significant negative partial charge, making it a likely site for protonation or reaction with electrophiles. The bromine atom would also influence the charge distribution on the phenyl ring.

Computational Design of Catalysts and Ligands Incorporating this compound Scaffolds

The chiral nature of this compound makes it a potentially valuable building block for the synthesis of chiral catalysts and ligands for asymmetric synthesis. Computational methods are instrumental in the rational design of such catalysts.

Should this amine be used as a scaffold, computational studies would involve:

Docking Simulations: Modeling the interaction of a catalyst derived from this compound with a prochiral substrate to predict the stereochemical outcome of a reaction.

Transition State Modeling: Calculating the energies of the transition states for the formation of different stereoisomers. A lower transition state energy for one pathway would predict the formation of the corresponding enantiomer as the major product.

Ligand Tuning: Systematically modifying the structure of the amine scaffold in silico (e.g., by changing substituents on the phenyl ring or altering the alkyl chain) to optimize the catalyst's activity and enantioselectivity.

These computational approaches can significantly accelerate the discovery and optimization of new catalysts by prioritizing the most promising candidates for experimental synthesis and testing.

Reaction Pathway Simulations and Transition State Optimization for Synthetic Routes

Detailed computational studies focusing specifically on the reaction pathway simulations and transition state optimization for the synthesis of this compound are not extensively available in publicly accessible scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and optimizing transition state geometries for the synthesis of chiral amines, specific research applying these methods to this compound is not documented in the searched resources.

The synthesis of chiral amines, such as this compound, typically involves methods like the asymmetric reduction of a corresponding ketone (1-(4-bromophenyl)butan-1-one). Computational studies on analogous reactions, for instance, the asymmetric hydrogenation of acetophenone (B1666503), provide a general framework for how such investigations would be conducted. nih.gov These studies often model the interaction between the substrate, the chiral catalyst, and the reducing agent to determine the most energetically favorable pathway leading to the observed stereoisomer.

A theoretical investigation into the synthesis of this compound would likely involve the following:

Modeling of Reactants, Intermediates, and Products: Geometric optimization of the starting materials (e.g., 1-(4-bromophenyl)butan-1-one and the catalyst), any reaction intermediates, and the final amine product.

Transition State Searching: Locating the transition state structures for the key stereodetermining step of the reaction. This is a critical and computationally intensive task.

Energy Profile Calculation: Calculating the relative energies of all species along the reaction coordinate to determine the activation energy barriers. The difference in activation energies for the pathways leading to the (R) and (S) enantiomers would explain the enantioselectivity of the reaction.

For a hypothetical asymmetric transfer hydrogenation of 1-(4-bromophenyl)butan-1-one, computational analysis would focus on the transition state of the hydride transfer from the catalyst to the ketone. The geometry of this transition state, influenced by non-covalent interactions between the substrate and the chiral ligands of the catalyst, dictates which face of the ketone is preferentially attacked, leading to the (R)-amine. nih.gov

While general principles from studies on other chiral amines and ketones can be inferred acs.orgacs.org, the absence of specific published data for this compound precludes the presentation of detailed research findings, interactive data tables of activation energies, or optimized transition state geometries for its synthetic routes. Such specific computational data would be contingent on dedicated research focusing on this particular molecule.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure amines like (R)-1-(4-Bromophenyl)butan-1-amine has spurred research into more efficient and environmentally friendly synthetic methods, moving away from classical approaches that often involve hazardous reagents and generate significant waste. rsc.org A major focus is the development of biocatalytic and chemoenzymatic routes.

One promising strategy is the use of ω-transaminases (ω-TAs). acs.org These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. acs.orgmdpi.com The key advantages of using ω-TAs include mild reaction conditions (neutral pH, aqueous solutions, and ambient temperatures) and the potential for 100% theoretical yield in asymmetric synthesis, which is a significant improvement over kinetic resolution methods that have a maximum yield of 50%. acs.orgnih.gov Research is ongoing to discover and engineer more robust ω-TAs with broader substrate scopes and improved stability. acs.org

Chemoenzymatic cascade reactions represent another frontier. These one-pot processes combine the advantages of metal catalysis with the high selectivity of biocatalysis. For instance, a gold-catalyzed hydration of an alkyne to a ketone can be directly followed by an enzymatic reductive amination using an amine dehydrogenase (AmDH) to produce the chiral amine. whiterose.ac.uk This approach is atom-economical and has been shown to produce chiral amines with excellent enantiomeric excess (>99%) and in high yields. nih.govwhiterose.ac.uk

Synthetic StrategyKey FeaturesAdvantages
Biocatalysis (ω-Transaminases) Asymmetric synthesis from prochiral ketones. acs.orgHigh enantioselectivity, mild reaction conditions, potential for 100% theoretical yield. acs.orgnih.gov
Chemoenzymatic Cascades Combination of metal and enzyme catalysis in one pot. whiterose.ac.ukAtom economy, high yields, excellent enantiomeric excess. nih.govwhiterose.ac.uk
Green Chemistry Approaches Use of environmentally benign solvents and catalysts. acs.orgsustech.edu.cnReduced waste, improved safety, sustainability. rsc.org

Exploration of Novel Catalytic Applications Beyond Traditional Ligand Design

While chiral amines are widely used as ligands in asymmetric metal catalysis, emerging research explores their more direct roles in catalysis. sigmaaldrich.com Derivatives of this compound can be designed to act as organocatalysts themselves or as functional components within more complex catalytic systems.

One area of exploration is the incorporation of chiral amines into porous materials like metal-organic frameworks (MOFs) or zeolites. mdpi.com These hybrid materials can act as heterogeneous catalysts, combining the shape-selectivity of the framework with the catalytic activity of the chiral amine. This approach offers benefits such as ease of catalyst separation and recyclability. rsc.org

Furthermore, there is growing interest in developing multifunctional catalysts where the chiral amine moiety is integrated into a system with other catalytic groups. mdpi.com For example, a chiral amine could be part of a molecule that also contains a hydrogen-bond donor or a Lewis basic site, allowing for cooperative catalysis and the activation of substrates through multiple non-covalent interactions. mdpi.com These sophisticated catalysts can mimic the efficiency and selectivity of enzymes. cornell.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of chiral amines, including improved safety, better process control, and easier scalability. whiterose.ac.uknih.gov The integration of biocatalytic methods for synthesizing compounds like this compound into continuous flow systems is a particularly active area of research. nih.govacs.org

Immobilized enzymes, such as ω-transaminases fixed onto polymer beads, can be packed into columns to create packed-bed reactors. nih.govacs.org This setup allows for the continuous conversion of a prochiral ketone into the desired chiral amine, with the product stream being easily collected while the expensive enzyme is retained for reuse. rsc.orgnih.gov Such systems have demonstrated high stability and productivity, with some maintaining activity for extended periods. acs.org

The combination of flow chemistry with automated synthesis platforms and computer-aided synthesis planning represents a paradigm shift in chemical production. mit.edu These integrated systems can rapidly screen reaction conditions, optimize processes, and even suggest synthetic routes in silico. mit.edu This high-throughput approach can accelerate the development and production of derivatives of this compound for various applications.

Flow Chemistry ApproachKey FeaturesAdvantages
Packed-Bed Bioreactors Immobilized enzymes (e.g., ω-TAs) in a continuous flow setup. nih.govacs.orgCatalyst reusability, high throughput, enhanced stability, clean production. acs.orgnih.gov
Chemoenzymatic Flow Synthesis Combines chemical and enzymatic reaction steps in a continuous process. acs.orgProcess intensification, high space-time yield, operational stability. acs.org
Automated Synthesis Integration of flow reactors with robotic platforms and control software. mit.eduRapid optimization, high-throughput screening, on-demand production. nih.gov

Advanced Materials Science Applications and Device Integration

The unique chiral structure and the presence of a bromo-aromatic group in this compound make it and its derivatives interesting candidates for applications in materials science. Chiral molecules are known to interact uniquely with polarized light and can self-assemble into helical superstructures, properties that are valuable for optical and electronic materials.

Derivatives of chiral aromatic amines are being investigated for their potential use in organic electronics, such as in the development of chiral semiconductors or as dopants in organic light-emitting diodes (OLEDs) to improve device efficiency and control light polarization. The bromine atom on the phenyl ring also serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide array of complex molecules with tailored properties for materials applications. researchgate.net

Computational-Driven Discovery and Optimization of Derivatives with Tuned Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov For a molecule like this compound, these in silico methods can be used to predict the properties of its derivatives and to guide the design of new catalysts and materials.

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of derivatives and their catalytic activity or other properties. ej-chem.orgunair.ac.id This allows researchers to predict the performance of a new derivative before it is synthesized, saving time and resources. ej-chem.org For example, a QSAR model could be developed to predict the enantioselectivity of a new chiral amine-based catalyst in a specific reaction. nih.gov

Molecular dynamics simulations and density functional theory (DFT) calculations can provide detailed insights into reaction mechanisms and the interactions between a catalyst and substrates. nih.gov This fundamental understanding can guide the rational design of more efficient catalysts. Data-driven approaches, using machine learning algorithms trained on large datasets of chemical reactions and properties, are also emerging as powerful tools for discovering novel derivatives with optimized reactivity and desired characteristics. acs.orgchemrxiv.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-1-(4-Bromophenyl)butan-1-amine?

The synthesis typically involves enantioselective routes, such as the use of chiral catalysts or enzymatic reactions. For example, tert-butyl derivatives of similar compounds (e.g., (R)-1-(4-bromophenyl)ethylamine) are synthesized via Boc protection using Boc₂O in anhydrous dichloromethane (DCM) with triethylamine as a base . Enzymatic pathways, such as those mediated by Thiamine-Dependent Enzymes (e.g., MygE or MMAR_2332), can generate stereospecific intermediates like (R)-1-(4-Bromophenyl)-1,4-dihydroxybutan-2-one, which can be further reduced to the target amine .

Q. How is the stereochemical configuration of this compound confirmed?

Chiral chromatography (HPLC or GC with chiral columns) and nuclear magnetic resonance (NMR) using chiral shift reagents are standard methods. Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute configuration determination, as demonstrated in related bromophenylamine derivatives . For example, SC-XRD parameters (R factor = 0.035, wR factor = 0.090) ensure high confidence in structural assignments .

Q. What are the primary research applications of this compound?

this compound serves as a chiral intermediate in pharmaceuticals and bioactive molecules. It is used in medicinal chemistry to develop enantiomerically pure compounds with potential anticancer or enzyme-inhibitory properties . Derivatives like isocyanates (e.g., (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate) are key in stereoselective drug synthesis .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in enzymatic syntheses involving this compound?

Enzyme specificity and substrate scope critically determine stereoselectivity. For instance, MygE and MMAR_2332 enzymes generate distinct diastereomers (e.g., 26b vs. 26a ) from similar substrates due to differences in active-site geometry . Reaction optimization (pH, temperature, co-solvents) can enhance enantiomeric excess (ee). Analytical assays (e.g., HPLC monitoring of intermediates) are essential to validate selectivity .

Q. What analytical challenges arise when characterizing this compound and its derivatives?

  • Contradictory NMR data : Overlapping signals in crowded aromatic regions may require advanced techniques like 2D-NMR (e.g., COSY, HSQC) for resolution .
  • Crystallization difficulties : Low solubility or polymorphism can hinder SC-XRD. Co-crystallization with heavy atoms (e.g., bromine) or use of cryogenic temperatures (150 K) improves crystal quality .
  • Purity validation : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is necessary to rule out racemization or byproducts .

Q. How can mechanistic insights into enzyme-catalyzed reactions improve the synthesis of this compound?

Structural studies (e.g., X-ray crystallography of enzyme-substrate complexes) reveal binding motifs and catalytic residues. For example, Thiamine-Dependent Enzymes utilize a conserved active site to catalyze C-C bond formation, but mutations (e.g., ErwE vs. MygE) alter substrate specificity and stereochemical outcomes . Directed evolution or rational design can optimize enzyme activity for higher yields.

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • DFT calculations : Compare computed transition states with experimental ee values to identify mismatches in steric/electronic models.
  • Isotopic labeling : Use deuterated analogs (e.g., 4-Bromophenol-2,3,5,6-d4) to probe kinetic isotope effects (KIEs) in reaction mechanisms .
  • In situ monitoring : Techniques like ReactIR or stopped-flow NMR capture transient intermediates, validating or refining computational hypotheses .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions (e.g., DCM under N₂) to prevent amine oxidation .
  • Analytical workflows : Combine SC-XRD for structural validation, chiral HPLC for ee determination, and 2D-NMR for signal assignment .
  • Enzyme engineering : Use codon-optimized expression systems (e.g., E. coli BL21) for high-yield enzyme production in biocatalytic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.